

Technical Guide: Physical Properties of (S)-4-Phenylloxazolidin-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-4-Phenylloxazolidin-2-one

Cat. No.: B032377

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **(S)-4-Phenylloxazolidin-2-one**, a pivotal chiral auxiliary in asymmetric synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and logical process visualization.

Core Physical and Chemical Properties

(S)-4-Phenylloxazolidin-2-one, also known as (S)-(+)-4-Phenyl-2-oxazolidinone, is a white crystalline solid widely employed in organic synthesis to achieve high levels of stereocontrol.[\[1\]](#) [\[2\]](#) Its efficacy as a chiral auxiliary is rooted in its rigid structure and the predictable facial bias it imparts during reactions.

Quantitative Data Summary

The key physical properties of **(S)-4-Phenylloxazolidin-2-one** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	$C_9H_9NO_2$	[1]
Molecular Weight	163.17 g/mol	[1]
CAS Number	99395-88-7	[1]
Appearance	White to light yellow crystalline powder	[1] [2]
Melting Point	129-133 °C	[1] [3] [4]
Boiling Point	407.0 \pm 25.0 °C at 760 mmHg	[4]
Density	1.2 \pm 0.1 g/cm ³	[4]
Specific Rotation ($[\alpha]^{20}_D$)	+48° to +49.5° (c=2, Chloroform)	[1] [5]
Flash Point	200.0 \pm 23.2 °C	[4]
Solubility	Slightly soluble in Chloroform and Methanol. [5] Insoluble in water. [6] [7] Soluble in DMSO. [8]	[5] [6] [7] [8]

Experimental Protocols

Detailed methodologies for determining the key physical properties of **(S)-4-Phenylloxazolidin-2-one** are provided below. These protocols are designed to be followed in a standard organic chemistry laboratory setting.

Melting Point Determination

Objective: To determine the temperature range over which the crystalline solid **(S)-4-Phenylloxazolidin-2-one** transitions to a liquid.

Methodology: Capillary Melting Point Method.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for grinding crystals)

Procedure:

- Sample Preparation: Ensure the **(S)-4-Phenylloxazolidin-2-one** sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[12]
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[11]
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
- Approximate Melting Point (Optional but Recommended): If the melting point is unknown, perform a rapid heating run (10-20 °C/minute) to determine an approximate range.[6]
- Accurate Melting Point Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[9]
- Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).[11] A pure compound should exhibit a sharp melting range of 0.5-1.0 °C.[9]

Specific Rotation Measurement

Objective: To measure the angle of rotation of plane-polarized light caused by a solution of **(S)-4-Phenylloxazolidin-2-one**, which is a measure of its optical activity.

Methodology: Polarimetry.[\[3\]](#)[\[13\]](#)

Apparatus:

- Polarimeter
- Volumetric flask (e.g., 10 mL)
- Analytical balance
- Polarimeter cell (1 dm)
- Chloroform (reagent grade)

Procedure:

- Solution Preparation: Accurately weigh approximately 200 mg of **(S)-4-Phenylloxazolidin-2-one** and transfer it to a 10 mL volumetric flask. Dissolve the solid in chloroform and dilute to the mark. This creates a solution with a concentration (c) of approximately 0.02 g/mL (or 2 g/100mL).
- Instrument Calibration: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.[\[2\]](#) Calibrate the instrument by filling the polarimeter cell with pure chloroform (the blank) and setting the reading to zero.[\[13\]](#)
- Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared sample solution, then fill the cell, ensuring no air bubbles are present. Place the cell in the polarimeter.
- Data Acquisition: Record the observed angle of rotation (α). The measurement should be taken at a constant temperature, typically 20°C or 25°C.[\[2\]](#)
- Calculation: Calculate the specific rotation $[\alpha]$ using Biot's law:[\[3\]](#)[\[14\]](#) $[\alpha] = \alpha / (l \times c)$ Where:
 - α = observed rotation in degrees
 - l = path length of the cell in decimeters (dm) (typically 1 dm)

- c = concentration of the solution in g/mL

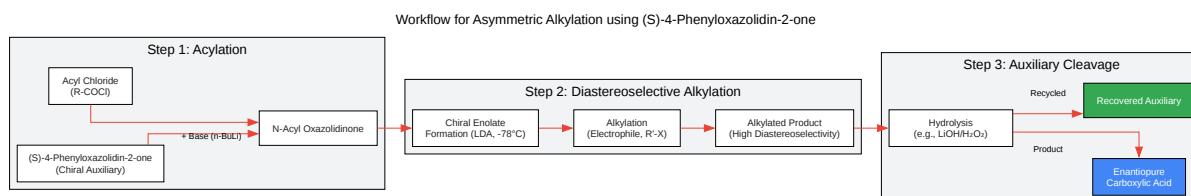
Solubility Determination

Objective: To qualitatively assess the solubility of **(S)-4-Phenylloxazolidin-2-one** in various solvents.

Methodology: Small-scale solubility testing.[5][15]

Apparatus:

- Small test tubes
- Spatula
- Vortex mixer (optional)
- Selection of solvents (e.g., water, methanol, chloroform, diethyl ether, 5% aq. HCl, 5% aq. NaOH)


Procedure:

- Sample Preparation: Place approximately 25 mg of **(S)-4-Phenylloxazolidin-2-one** into a series of clean, dry test tubes.[5]
- Solvent Addition: Add 0.75 mL of a single solvent to each test tube in small portions.[5]
- Mixing: After each addition, vigorously shake or vortex the test tube for at least 60 seconds to facilitate dissolution.[15]
- Observation: Observe the mixture. Classify the compound's solubility in each solvent as:
 - Soluble: The solid completely dissolves, leaving a clear solution.
 - Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.
 - Insoluble: The solid does not appear to dissolve.[15]

- Acid/Base Reactivity: For the aqueous acid (5% HCl) and base (5% NaOH) tests, insolubility suggests the absence of a readily ionizable basic or acidic functional group, respectively.[16]

Visualization of Application in Synthesis

(S)-4-Phenylloxazolidin-2-one is a quintessential "Evans' auxiliary," primarily used to direct stereoselective alkylation reactions.[17][18] The following diagram illustrates the general workflow for this critical application in asymmetric synthesis.

[Click to download full resolution via product page](#)

Caption: Asymmetric alkylation workflow using an Evans auxiliary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 99395-88-7,(S)-(+)-4-Phenyl-2-oxazolidinone | lookchem [lookchem.com]
- 2. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 3. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 4. benchchem.com [benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. westlab.com [westlab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chm.uri.edu [chm.uri.edu]
- 13. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 14. Specific rotation - Wikipedia [en.wikipedia.org]
- 15. chem.ws [chem.ws]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of (S)-4-Phenyloxazolidin-2-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032377#s-4-phenyloxazolidin-2-one-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com